molecular formula C19H20N2O3S B7179263 N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide

N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide

Cat. No.: B7179263
M. Wt: 356.4 g/mol
InChI Key: QJELBFNRHSXXBI-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives

Properties

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-6-7-17(24-13)16-11-23-9-8-21(16)19(22)20-10-14-12-25-18-5-3-2-4-15(14)18/h2-7,12,16H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELBFNRHSXXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2COCCN2C(=O)NCC3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and furan intermediates, followed by their coupling with a morpholine derivative. Common reagents used in these reactions include:

    Benzothiophene: Synthesized through cyclization reactions involving sulfur-containing precursors.

    Furan: Prepared via cyclization of 1,4-dicarbonyl compounds.

    Morpholine: Introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of functional groups within the molecule, often used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-2-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide
  • N-(1-benzothiophen-3-ylmethyl)-3-(5-ethylfuran-2-yl)morpholine-4-carboxamide

Uniqueness

N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide is unique due to its specific combination of benzothiophene and furan moieties, which may confer distinct biological activities compared to other morpholine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

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